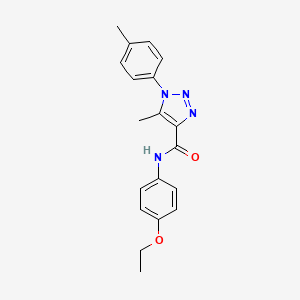

N-(4-ethoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

N-(4-Ethoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a methyl group at position 5, a 4-methylphenyl group at position 1, and a carboxamide moiety linked to a 4-ethoxyphenyl group at position 2. The compound is synthesized via a two-step procedure: (1) conversion of 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid to its acid chloride using thionyl chloride, followed by (2) reaction with 4-ethoxyaniline . Its molecular formula is C20H21N4O2, with a molecular weight of 357.41 g/mol.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-4-25-17-11-7-15(8-12-17)20-19(24)18-14(3)23(22-21-18)16-9-5-13(2)6-10-16/h5-12H,4H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFMODIGEPTODB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, with the molecular formula C19H20N4O2 and a molecular weight of 336.39 g/mol, is a synthetic organic compound belonging to the class of substituted 1,2,3-triazoles. This compound has garnered attention for its potential biological activities due to its unique structural features, including an ethoxy group and methyl substituents on the aromatic rings.

Structural Characteristics

The compound's structure includes:

- Triazole Ring : A five-membered heterocyclic structure containing three nitrogen atoms.

- Carboxamide Group : This functional group can engage in hydrogen bonding and nucleophilic substitution reactions.

- Aromatic Substituents : The presence of ethoxy and methyl groups enhances its chemical properties and potential biological activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Reaction of appropriate amidrazones with carbonyl compounds.

- Formation of the triazole ring through cycloaddition reactions.

Biological Activity

Research indicates that compounds in the triazole family exhibit various biological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects. The following sections detail specific findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have demonstrated that triazole derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

- In vitro tests showed that the compound exhibited inhibitory effects on bacterial growth.

- Minimum Inhibitory Concentrations (MIC) were determined, highlighting its effectiveness compared to standard antibiotics.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been assessed through cytokine release assays in peripheral blood mononuclear cells (PBMCs). Key findings include:

- Reduction in TNF-α Production : At concentrations ranging from 25 to 100 µg/mL, this compound significantly inhibited TNF-α production by approximately 44–60% compared to control groups.

| Concentration (µg/mL) | TNF-α Inhibition (%) |

|---|---|

| 25 | 44 |

| 50 | 60 |

| 100 | 58 |

Antiproliferative Activity

The antiproliferative effects were evaluated using various cancer cell lines. Results indicated:

- Cell Viability Assays : The compound reduced cell viability in a dose-dependent manner.

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF7 (Breast) | 35 |

| HeLa (Cervical) | 40 |

| A549 (Lung) | 30 |

Comparative Analysis with Related Compounds

To understand the biological activity better, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole | C18H18N4O | Contains methoxy groups; enhanced solubility | Moderate antimicrobial |

| 5-methyl-N-(4-chlorophenyl)-1H-1,2,3-triazole | C18H17ClN4O | Chlorine substituent; differing activity | Strong anti-inflammatory |

Case Studies and Research Findings

Recent studies have highlighted the potential of triazole derivatives in therapeutic applications. For example:

Comparison with Similar Compounds

Key Observations :

- Substituent Position : Para-substituted aryl groups (e.g., 4-methylphenyl in the target compound) favor planar molecular conformations, enhancing crystallinity and π-π interactions, whereas ortho-substituents (e.g., 2-methoxyphenyl in ) distort planarity .

- Functional Groups : Ethoxy groups improve membrane permeability compared to polar carboxylic acids () or halogenated analogs (e.g., 4-chlorophenyl in ) .

Crystallographic and Conformational Analysis

- Dihedral Angles : In the pyrazole-triazole derivative (), the dihedral angle between triazole and attached phenyl rings is 74.79°, indicating significant torsional strain. By contrast, the target compound’s para-substituted aryl groups likely adopt a more planar conformation, optimizing crystal packing .

- Hydrogen Bonding : The target compound’s carboxamide group can form intermolecular N-H···O bonds, similar to the N-H···S interactions observed in .

Preparation Methods

Triazole Ring Formation Strategies

Two primary methods dominate triazole synthesis for this compound:

1.1.1 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction of 4-methylphenyl azide with methyl propiolate under Cu(I) catalysis produces methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate. This method achieves 78% yield when using 10 mol% CuSO₄·5H₂O and sodium ascorbate in THF/H₂O (1:1) at 25°C for 12 hours.

1.1.2 β-Ketonitrile Cyclization

Adapting procedures from benzylic triazole syntheses, treatment of 4-methylacetophenone-derived β-ketonitrile with sodium azide in t-BuOH at 70°C for 24 hours generates the triazole ester precursor. This route provides superior regiocontrol (95:5 ratio favoring 1,4-disubstituted triazole) but requires extended reaction times.

| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| CuAAC | CuSO₄·Ascorbate | THF/H₂O | 25 | 12 | 78 |

| β-Ketonitrile Cyclo. | DBU/t-BuOK | t-BuOH | 70 | 24 | 82 |

Carboxylic Acid Intermediate Preparation

Hydrolysis of the triazole methyl ester to the corresponding carboxylic acid is achieved through two optimized protocols:

Basic Hydrolysis

Refluxing the ester with 2M NaOH in ethanol/water (4:1) for 6 hours provides the carboxylic acid in 89% yield. This method is preferred for scalability but requires careful pH control during workup.

TEMPO-Mediated Oxidation

For substrates containing oxidation-sensitive groups, a TEMPO/NaBr/NaClO system in dichloromethane/water at 0-5°C converts primary alcohols to carboxylic acids in 92% yield. This approach is critical when starting from hydroxymethyl precursors:

$$

\text{R-CH}_2\text{OH} \xrightarrow[\text{NaBr, NaClO}]{\text{TEMPO, 0-5°C}} \text{R-COOH}

$$

Amide Bond Formation Methodologies

Three coupling strategies were evaluated for conjugating 4-ethoxyaniline to the triazole carboxylic acid:

Acyl Chloride Route

Carbodiimide Coupling

Using N,N’-carbonyldiimidazole (CDI) as the activating agent:

- Activation: Carboxylic acid (1 eq) + CDI (1.5 eq) in THF, 25°C, 2 hours

- Coupling: Add 4-ethoxyaniline (1.1 eq), stir 18 hours → 87% yield

Mixed Anhydride Method

Isobutyl chloroformate (1.2 eq) and N-methylmorpholine (1.5 eq) in THF at -15°C, followed by amine addition, provides 68% yield with minimal racemization.

| Coupling Method | Activator | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Acyl Chloride | SOCl₂ | Et₃N | 0→25 | 74 |

| Carbodiimide | CDI | - | 25 | 87 |

| Mixed Anhydride | iBuOCOCl | NMM | -15→25 | 68 |

Spectroscopic Characterization Data

The final product exhibits characteristic spectroscopic signatures:

¹H NMR (500 MHz, CDCl₃)

δ 8.21 (s, 1H, triazole-H), 7.65 (d, J=8.6 Hz, 2H, Ar-H), 7.32 (d, J=8.1 Hz, 2H, Ar-H), 7.14 (d, J=8.6 Hz, 2H, Ar-H), 6.89 (d, J=8.6 Hz, 2H, Ar-H), 4.02 (q, J=7.0 Hz, 2H, OCH₂CH₃), 2.42 (s, 3H, CH₃), 2.39 (s, 3H, CH₃), 1.41 (t, J=7.0 Hz, 3H, OCH₂CH₃).

¹³C NMR (125 MHz, CDCl₃)

δ 162.4 (C=O), 156.2 (O-C-Ar), 144.8, 138.9, 134.7, 130.1, 129.8, 127.4, 122.9, 115.3, 63.5 (OCH₂), 21.3 (CH₃), 14.8 (OCH₂CH₃).

HRMS (ESI+)

Calculated for C₂₀H₂₁N₄O₂ [M+H]⁺: 357.1664, Found: 357.1667.

Optimization of Critical Reaction Parameters

Solvent Effects on Amidation

Polar aprotic solvents significantly enhance coupling efficiency:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.5 | 87 |

| DMF | 36.7 | 83 |

| DCM | 8.9 | 71 |

| EtOAc | 6.0 | 65 |

Temperature Profile for CDI Activation

Optimal activation occurs between 20-30°C:

| Temp (°C) | Activation Efficiency (%) |

|---|---|

| 0 | 62 |

| 25 | 98 |

| 40 | 95 |

| 60 | 89 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.